An In-depth Technical Guide to C.I. Acid Red 154: Chemical Properties and Structure
An In-depth Technical Guide to C.I. Acid Red 154: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Red 154, also known by its Colour Index number 24800, is a synthetic dye belonging to the double azo class of compounds.[1][2] It is characterized by the presence of two azo (-N=N-) groups, which are responsible for its color.[1] This document provides a comprehensive overview of the chemical properties and structure of C.I. Acid Red 154, intended for a technical audience in research and development.
Chemical Structure
The chemical structure of C.I. Acid Red 154 is derived from its manufacturing process, which involves the diazotization of 4-(1-(4-Amino-3-methylphenyl)cyclohexyl)-2-methylbenzenamine and its subsequent coupling with two equivalents of 4,6-Dihydroxynaphthalene-1-sulfonic acid.[2][3] The systematic name for the disodium salt of this dye is disodium 3,3'-[cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis[4,6-dihydroxynaphthalene-2-sulphonate]. The structure is visualized below, generated from its SMILES representation.
Caption: Simplified structural relationship of C.I. Acid Red 154 components.
Physicochemical Properties
C.I. Acid Red 154 is a deep purple powder with good solubility in water, forming a product-red solution.[2][4] It is slightly soluble in ethanol. The dye's color is pH-sensitive; it appears deep purple in strong sulfuric acid, which turns pink upon dilution.[2] In an aqueous solution, the addition of strong hydrochloric acid results in a wine-red color, while the addition of a thick sodium hydroxide solution leads to a purplish-red color.[2]
The following table summarizes the key quantitative physicochemical properties of C.I. Acid Red 154.
| Property | Value | Reference |
| IUPAC Name | disodium 3,3'-[cyclohexylidenebis[(2-methyl-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate) | [5] |
| C.I. Name | Acid Red 154 | [2] |
| C.I. Number | 24800 | [2] |
| CAS Number | 6507-79-5 | [2] |
| Molecular Formula | C₄₀H₃₄N₄Na₂O₁₀S₂ | [2] |
| Molecular Weight | 840.83 g/mol | [2] |
| Appearance | Deep purple powder | [2][4] |
| Water Solubility | 117.47 g/L at 20°C | [4] |
| Density | 1.471 g/cm³ at 20°C | [4] |
| Vapor Pressure | 0 Pa at 25°C | [4] |
| LogP | 11.483 | [4] |
| SMILES | CC1=CC(C2(C3=CC=C(N=NC4=C(S(=O)(O[Na])=O)C=C5C=CC(O)=CC5=C4O)C(C)=C3)CCCCC2)=CC=C1N=NC6=C(S(=O)(O[Na])=O)C=C7C=CC(O)=CC7=C6O | [1] |
Synthesis and Manufacturing
The synthesis of C.I. Acid Red 154 is a two-stage process characteristic of azo dye production: diazotization followed by azo coupling.[2][3]
Stage 1: Diazotization The first stage involves the diazotization of the aromatic amine, 4-(1-(4-Amino-3-methylphenyl)cyclohexyl)-2-methylbenzenamine. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) with the addition of sodium nitrite to form the corresponding bis-diazonium salt.
Stage 2: Azo Coupling The resulting bis-diazonium salt is then coupled with two equivalents of the coupling component, 4,6-Dihydroxynaphthalene-1-sulfonic acid, under alkaline conditions. The coupling reaction forms the stable double azo linkage, resulting in the final dye molecule.
